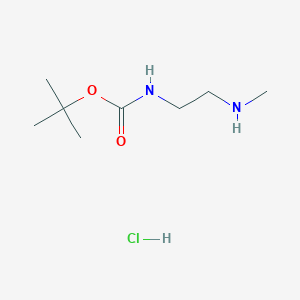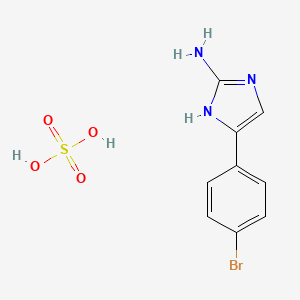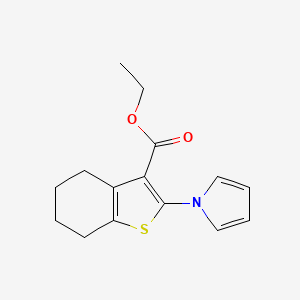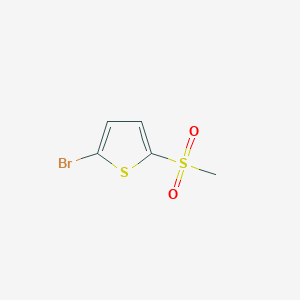
N-Boc-2-methylamino-ethylamine hydrochloride
Vue d'ensemble
Description
N-Boc-2-methylamino-ethylamine hydrochloride is a derivative of ethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a key intermediate in the synthesis of various chemical entities, including peptide nucleic acid monomers. The Boc group is commonly used in peptide synthesis to protect the amine functionality from unwanted reactions during the coupling of amino acids .
Synthesis Analysis
The synthesis of related compounds such as ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride has been reported to be improved by the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate. This process yields the product in near quantitative yield and high purity without the need for chromatography. The resulting hydrochloride salt is a stable, nonhygroscopic solid that is convenient for handling and storage, which suggests that similar methods could be applicable for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-2-methylamino-ethylamine hydrochloride is not detailed in the provided papers, the structure of related compounds such as methylamine-borane and its derivatives have been investigated. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding. Such structural analyses are typically conducted using techniques like gas-phase electron diffraction (GED), X-ray diffraction, and quantum chemical calculations .
Chemical Reactions Analysis
The chemical behavior of amine-borane compounds, which are structurally related to N-Boc-2-methylamino-ethylamine, has been studied extensively. For instance, the catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane leads to the formation of high molecular weight polyaminoboranes. These reactions are catalyzed by various transition metal complexes and can be influenced by factors such as temperature, solvent, and catalyst concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-methylamino-ethylamine hydrochloride can be inferred from related compounds. For example, the hydrochloride salts of similar compounds are known to be stable and nonhygroscopic, which makes them suitable for long-term storage and handling. The tert-butyldimethylsilyl (TBDMS) derivatives of ethanolamines, which are structurally related, have been analyzed using gas chromatography-mass spectrometry (GC-MS), indicating that these compounds can be quantitatively analyzed and have specific retention times and mass spectra .
Applications De Recherche Scientifique
Application 1: Protection of Amines
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amines, a fundamental transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations .
- Methods of Application or Experimental Procedures: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and peptides under heterogeneous conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Application 2: Deprotection of Amines
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is also used in the deprotection of amines . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .
- Results or Outcomes: The Boc-masking group is easily introduced as well as readily removed under a variety of conditions . This makes it a preferred choice in amino protection because of its stability to nucleophilic reagents, hydrogenolysis and base hydrolysis .
Application 3: Protection of Amino Acids and Peptides
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amino acids and peptides . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
- Methods of Application or Experimental Procedures: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and peptides under heterogeneous conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Application 4: Deprotection of Amino Groups
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the deprotection of amino groups . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .
- Results or Outcomes: The Boc-masking group is easily introduced as well as readily removed under a variety of conditions . This makes it a preferred choice in amino protection because of its stability to nucleophilic reagents, hydrogenolysis and base hydrolysis .
Application 5: Protection of Amino Alcohols
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amino alcohols . Protection of amino groups in amino alcohols as N-Boc derivatives is an important strategy in organic synthesis .
- Methods of Application or Experimental Procedures: A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and amino alcohols under mild conditions .
Application 6: Deprotection of Amino Groups Using Oxalyl Chloride
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the deprotection of amino groups using oxalyl chloride . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
Propriétés
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590454 | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-methylamino-ethylamine hydrochloride | |
CAS RN |
202207-79-2 | |
| Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202207-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)









![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)
